Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]-
CAS No.: 1199773-87-9
Cat. No.: VC9594854
Molecular Formula: C10H16N4O3S2
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1199773-87-9 |
|---|---|
| Molecular Formula | C10H16N4O3S2 |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | N-[5-(4-methylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C10H16N4O3S2/c1-8(15)12-10-11-7-9(18-10)19(16,17)14-5-3-13(2)4-6-14/h7H,3-6H2,1-2H3,(H,11,12,15) |
| Standard InChI Key | ZYPZUDICIUHKKG-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCN(CC2)C |
| Canonical SMILES | CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCN(CC2)C |
Introduction
Structural and Molecular Characteristics
The molecular formula of Acetamide, N-[5-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiazolyl]- is C₁₀H₁₆N₄O₃S₂, with a molar mass of 304.4 g/mol. Its architecture combines three critical pharmacophores:
-
Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms, known to enhance membrane permeability and metabolic stability.
-
Sulfonamide bridge: A -SO₂NH- group facilitating hydrogen bonding with biological targets, particularly enzymes .
-
4-Methylpiperazine: A saturated heterocyclic amine providing conformational flexibility and basicity for improved solubility .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Topological Polar Surface Area | 121 Ų (calculated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Lipinski Rule Violations | 0 |
| Water Solubility | ~25 mg/L (predicted) |
The compound adheres to Lipinski's Rule of Five, suggesting favorable oral bioavailability. X-ray crystallography of analogous structures reveals a planar thiazole ring with the sulfonamide group adopting a staggered conformation relative to the piperazine moiety .
Synthetic Methodologies
The synthesis involves a multi-step sequence requiring precise control of reaction conditions :
Step 1: Thiazole Ring Formation
2-Aminothiazole derivatives are typically synthesized via the Hantzsch thiazole synthesis, reacting α-halo ketones with thioureas. For this compound, 5-bromo-2-aminothiazole serves as the starting material .
Step 2: Sulfonylation
The bromine atom at position 5 undergoes nucleophilic substitution with 4-methylpiperazine-1-sulfonyl chloride in anhydrous DMF at 0-5°C, achieving 78-82% yields .
Step 3: Acetamide Installation
Reaction with acetyl chloride in the presence of triethylamine introduces the terminal acetamide group. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) affords the final product with >95% purity .
Table 2: Optimization of Sulfonylation Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0-5°C | +15% vs. RT |
| Solvent | Anhydrous DMF | +22% vs. THF |
| Reaction Time | 4 hr | Max yield at 4 hr |
| Base | Pyridine | +8% vs. Et₃N |
Side products include bis-sulfonylated derivatives (3-7%) and dehalogenated byproducts (2-5%), necessitating rigorous chromatographic separation .
Biological Activity Profile
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus MIC: 8 μg/mL) and Gram-negative pathogens (Escherichia coli MIC: 32 μg/mL). The sulfonamide moiety competitively inhibits dihydropteroate synthase (DHPS), disrupting folate biosynthesis .
Enzyme Inhibition
Molecular docking studies (AutoDock Vina) reveal strong binding to human carbonic anhydrase IX (ΔG = -9.2 kcal/mol) and 5-lipoxygenase (ΔG = -8.7 kcal/mol) . In vitro assays confirm:
-
Carbonic Anhydrase IX: IC₅₀ = 0.48 μM (compared to acetazolamide IC₅₀ = 0.12 μM)
-
5-Lipoxygenase: 78% inhibition at 10 μM (Zileuton reference: 92% at 10 μM)
Table 3: Comparative Biological Data
| Target | Activity | Reference Compound |
|---|---|---|
| DHPS (S. aureus) | MIC = 8 μg/mL | Sulfamethoxazole |
| Carbonic Anhydrase IX | IC₅₀ = 0.48 μM | Acetazolamide |
| 5-Lipoxygenase | 78% inhibition | Zileuton |
Analytical Characterization
Advanced spectroscopic techniques validate structure and purity :
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.82 (s, 1H, thiazole H-4)
-
δ 3.45-3.20 (m, 8H, piperazine CH₂)
-
δ 2.25 (s, 3H, N-CH₃)
-
-
HRMS (ESI+):
-
Found: [M+H]⁺ 305.0821
-
Calculated: 305.0824 (Δ = 0.98 ppm)
-
-
IR (KBr):
-
1675 cm⁻¹ (C=O stretch)
-
1320, 1150 cm⁻¹ (SO₂ asymmetric/symmetric)
-
HPLC analysis (C18 column, MeCN/H₂O 65:35) shows 98.2% purity with retention time 6.72 min .
Pharmacokinetic Predictions
In silico ADMET predictions (SwissADME, pkCSM) indicate :
-
Absorption: Caco-2 permeability = 1.2 × 10⁻⁶ cm/s (high)
-
Distribution: VDss = 0.8 L/kg (moderate tissue binding)
-
Metabolism: CYP3A4 substrate (t₁/₂ = 3.1 hr)
-
Excretion: Renal clearance = 0.32 mL/min/kg
Notably, the compound shows no predicted hERG inhibition (cardiac safety) and low Ames test mutagenicity risk.
Comparative Analysis with Structural Analogs
Table 4: Structure-Activity Relationships
| Compound | Modification | MIC (S. aureus) | CA IX IC₅₀ |
|---|---|---|---|
| Target Compound | - | 8 μg/mL | 0.48 μM |
| Piperazine-free analog | No N-methylpiperazine | 32 μg/mL | 2.1 μM |
| Thiazole-to-oxazole | O instead of S | 64 μg/mL | 5.8 μM |
Removal of the 4-methylpiperazine group reduces antimicrobial potency 4-fold, while replacing thiazole with oxazole diminishes both antimicrobial and enzyme inhibitory activities .
Future Research Directions
-
Prodrug Development: Esterification of the acetamide group to enhance oral bioavailability .
-
Combination Therapies: Synergy studies with β-lactam antibiotics against drug-resistant strains .
-
Targeted Delivery: Conjugation with folate receptors for selective accumulation in cancer cells .
Ongoing clinical trials (Phase I/II) of related sulfonamide-thiazole hybrids suggest potential translation within 5-7 years .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume